2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Introduction of the Benzoyl Group: The tert-butylbenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the piperazine intermediate reacts with tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst.
Coupling with Pyrimidine: The final step involves coupling the piperazine intermediate with a pyrimidine derivative under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-tubercular agent.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its pharmacological properties.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing neurotransmitter release and signal transduction pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can be compared with similar compounds such as:
tert-Butyl 2-(piperazin-1-yl)acetate: This compound also features a piperazine ring and tert-butyl group but differs in its overall structure and applications.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their acetylcholinesterase inhibition properties and potential use in treating Alzheimer’s disease.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological and chemical properties.
Properties
Molecular Formula |
C27H33N5O2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H33N5O2/c1-19-18-24(29-22-10-12-23(34-5)13-11-22)30-26(28-19)32-16-14-31(15-17-32)25(33)20-6-8-21(9-7-20)27(2,3)4/h6-13,18H,14-17H2,1-5H3,(H,28,29,30) |
InChI Key |
RAQJDCXFOIFJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.